molecular formula C11H20N4 B1370939 (3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine CAS No. 915882-06-3

(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine

Cat. No.: B1370939
CAS No.: 915882-06-3
M. Wt: 208.3 g/mol
InChI Key: XMVFPODZSQSFQQ-UHFFFAOYSA-N
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Description

“(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine” is a synthetic compound that belongs to the class of pyrimidine-containing aminoalkyl compounds. It has a CAS Number of 915882-06-3 and a molecular weight of 208.31 . The compound is typically in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is N1- (6-methyl-2-propyl-4-pyrimidinyl)-1,3-propanediamine . The InChI code is 1S/C11H20N4/c1-3-5-10-14-9(2)8-11(15-10)13-7-4-6-12/h8H,3-7,12H2,1-2H3, (H,13,14,15) .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of heterocyclic compounds like triazoles and thiadiazoles, which have potential applications in medicinal chemistry and pharmaceuticals (Smicius et al., 2002).

  • Characterization of Pyrazole Derivatives : Research involving pyrazole derivatives, related to (3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine, has led to the identification of compounds with potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

  • Fungicidal Properties : Derivatives of this compound have shown promising fungicidal properties, which could be significant in the development of new agricultural chemicals (Тумкявичюс et al., 2013).

  • Antihypertensive Activity : Derivatives of this compound have been evaluated for their potential as antihypertensive agents, highlighting its relevance in cardiovascular drug research (Bennett et al., 1981).

  • CNS Depressants : Certain derivatives have been tested and found to exhibit central nervous system depressant activities, which could have implications for neurological drug development (Okafor et al., 1982).

  • Organometallic Chemistry : In organometallic chemistry, this compound is used in the synthesis of chromium complexes, which have applications in catalysis and materials science (Noor et al., 2015).

  • Catalysis for Eco-Friendly Processes : Amines related to this compound have been used to catalyze eco-friendly processes in chemistry, indicating its potential in green chemistry applications (Blasco-Jiménez et al., 2010).

  • Carbon Dioxide Adsorption : This compound has also been studied in the context of carbon dioxide adsorption, a process crucial for addressing environmental concerns such as climate change (Zukal et al., 2009).

  • Chemical Stability in CO2 Capture : Its derivatives have been analyzed for their chemical stability in CO2 capture processes, which is vital for developing efficient carbon capture technologies (Vevelstad et al., 2022).

  • Surface Functionalization : The compound has been used for surface functionalization, which is important in creating reactive surfaces for various scientific applications (Wang & Vaughn, 2008).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N'-(6-methyl-2-propylpyrimidin-4-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-3-5-10-14-9(2)8-11(15-10)13-7-4-6-12/h8H,3-7,12H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFPODZSQSFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)NCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650556
Record name N~1~-(6-Methyl-2-propylpyrimidin-4-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915882-06-3
Record name N~1~-(6-Methyl-2-propylpyrimidin-4-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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